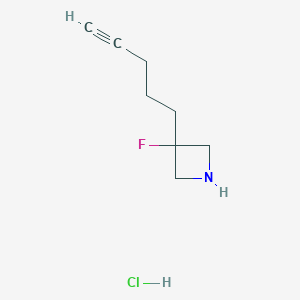

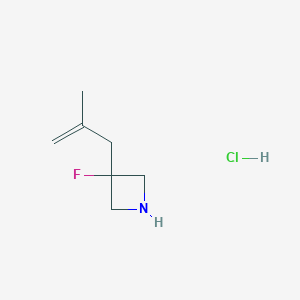

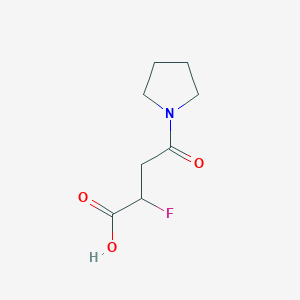

![molecular formula C19H27BN2O3 B1484941 1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1232027-73-4](/img/structure/B1484941.png)

1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Overview

Description

The compound “1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole” is a type of phenylboronic ester derivative . Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis, and crystal engineering .

Synthesis Analysis

Two phenylboronic ester derivatives, including “1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole”, have been synthesized by a 2-step synthesis . The structures of the compounds have been confirmed by FTIR, NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction . The method B3LYP/6-311G(2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .Chemical Reactions Analysis

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . Its solubility in hot methanol is almost transparent, while it is insoluble in water . The melting point is between 166.0 to 170.0 °C .Scientific Research Applications

Model Compound in Stability Studies

This compound could be used as a model in studying the stability of boronate esters in various alcohols using techniques like LCMS (Liquid Chromatography-Mass Spectrometry) .

Substrate in Palladium-Catalyzed Reactions

It may serve as a substrate in palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane, which is a key reaction in organic synthesis .

Synthesis of Novel Copolymers

The compound might be employed in synthesizing novel copolymers that have specific optical and electrochemical properties, particularly those based on benzothiadiazole and electron-rich arene units .

Safety and Hazards

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BN2O3/c1-13-17(20-24-18(3,4)19(5,6)25-20)14(2)22(21-13)12-15-8-10-16(23-7)11-9-15/h8-11H,12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSMTJZYDHVMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

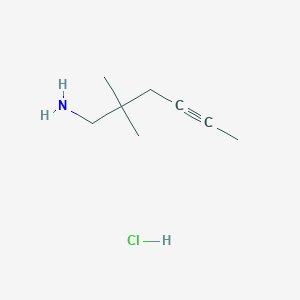

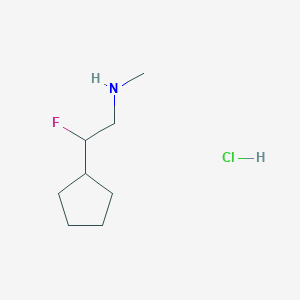

amine hydrochloride](/img/structure/B1484865.png)

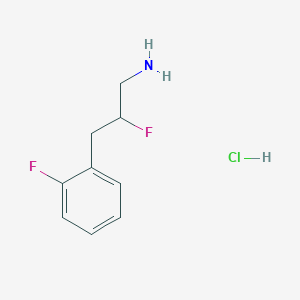

amine hydrochloride](/img/structure/B1484868.png)

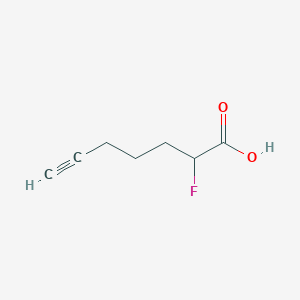

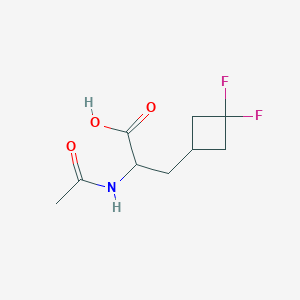

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)

![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)

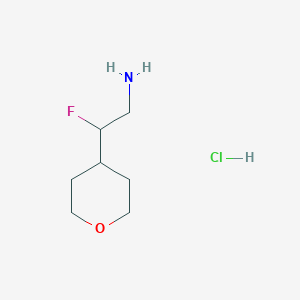

![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)